Lys-CoA-Tat

p300 HAT IC50 Bisubstrate Inhibitor

Lys-CoA-Tat is the essential cell-permeable bisubstrate for p300/CBP HAT inhibition in live cells. Unlike Lys-CoA, its Tat peptide ensures cellular uptake. With 9-fold selectivity over PCAF/GCN5, it minimizes off-target effects, crucial for studying p300-specific transcription. Proven effective in vivo (e.g., ILPFC infusion), it is the preferred tool for epigenetic research where viability is key, as it has a reduced impact on cell growth compared to C646.

Molecular Formula C95H168N41O33P3S
Molecular Weight 2537.6 g/mol
CAS No. 872702-36-8
Cat. No. B15547638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-CoA-Tat
CAS872702-36-8
Molecular FormulaC95H168N41O33P3S
Molecular Weight2537.6 g/mol
Structural Identifiers
InChIInChI=1S/C95H168N41O33P3S/c1-51(137)125-54(18-6-9-34-112-69(142)47-173-43-42-113-67(140)31-41-114-86(155)73(144)95(2,3)48-166-172(163,164)169-171(161,162)165-46-65-72(168-170(158,159)160)71(143)87(167-65)136-50-124-70-74(99)122-49-123-75(70)136)77(146)135-64(44-52-25-27-53(138)28-26-52)76(145)121-45-68(141)126-55(19-10-35-115-89(100)101)78(147)127-56(16-4-7-32-96)79(148)128-57(17-5-8-33-97)80(149)129-58(20-11-36-116-90(102)103)81(150)130-60(22-13-38-118-92(106)107)83(152)133-62(29-30-66(98)139)85(154)132-59(21-12-37-117-91(104)105)82(151)131-61(23-14-39-119-93(108)109)84(153)134-63(88(156)157)24-15-40-120-94(110)111/h25-28,49-50,54-65,71-73,87,138,143-144H,4-24,29-48,96-97H2,1-3H3,(H2,98,139)(H,112,142)(H,113,140)(H,114,155)(H,121,145)(H,125,137)(H,126,141)(H,127,147)(H,128,148)(H,129,149)(H,130,150)(H,131,151)(H,132,154)(H,133,152)(H,134,153)(H,135,146)(H,156,157)(H,161,162)(H,163,164)(H2,99,122,123)(H4,100,101,115)(H4,102,103,116)(H4,104,105,117)(H4,106,107,118)(H4,108,109,119)(H4,110,111,120)(H2,158,159,160)/t54?,55?,56?,57?,58?,59?,60?,61?,62?,63?,64?,65-,71-,72-,73+,87-/m1/s1
InChIKeyHACJGFKRDXAILR-IRQUQUKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-CoA-Tat (CAS 872702-36-8) for p300/CBP HAT Inhibition: Procurement and Selection Guide


Lys-CoA-Tat is a cell-permeable bisubstrate inhibitor of the p300 and CBP histone acetyltransferases (HATs) [1]. It is a synthetic peptide-CoA conjugate, specifically a derivative of coenzyme A (CoA) linked to a Tat peptide transduction domain [2], designed to overcome the poor cellular permeability of its parent compound, Lys-CoA [3]. The compound is used as a chemical probe in epigenetic research to study p300/CBP-mediated transcriptional regulation and its role in disease models, including cancer and neurological disorders [4].

Why Lys-CoA-Tat (CAS 872702-36-8) Cannot Be Substituted by Generic p300/CBP Inhibitors


Generic substitution of Lys-CoA-Tat with other p300/CBP HAT inhibitors is not scientifically valid due to significant differences in cellular permeability, potency, and selectivity profiles. While Lys-CoA is a highly selective p300/CBP inhibitor, its poor cellular permeability precludes its use in cell-based assays without a transduction peptide [1]. In contrast, Lys-CoA-Tat, by incorporating the Tat peptide, gains cell permeability, making it the appropriate tool for cellular studies [2]. Other common p300/CBP inhibitors, such as C646, exhibit distinct off-target profiles and varying potencies in cellular growth assays [3]. Furthermore, newer inhibitors like A-485 demonstrate dramatically different potency (sub-nanomolar IC50) and are competitive with acetyl-CoA, representing a different inhibitory mechanism and utility profile [4]. Therefore, selection must be driven by specific experimental requirements for permeability, target selectivity, and the desired balance between potency and physiological relevance.

Lys-CoA-Tat (872702-36-8) Quantitative Differentiation Evidence for Procurement Decisions


Lys-CoA-Tat vs. H3-CoA-20-Tat: p300 HAT Inhibition Potency Comparison

Lys-CoA-Tat demonstrates approximately 48-fold greater potency for inhibiting p300 HAT compared to the PCAF-directed inhibitor H3-CoA-20-Tat. The IC50 for Lys-CoA-Tat is 0.25 ± 0.05 μM, while H3-CoA-20-Tat shows an IC50 of 12 ± 3 μM under identical assay conditions [1].

p300 HAT IC50 Bisubstrate Inhibitor Epigenetics

Selectivity Profile of Lys-CoA-Tat: p300 vs. PCAF and GCN5

Lys-CoA-Tat exhibits a clear selectivity for p300 over other HAT family members. Its IC50 for p300 is 0.25 ± 0.05 μM, whereas it requires a 9-fold higher concentration to inhibit PCAF (IC50 = 2.2 ± 0.4 μM) and a similar 9-fold higher concentration for GCN5 (IC50 = 2.3 ± 0.5 μM) [1]. This selectivity is a crucial differentiator from pan-HAT inhibitors.

Selectivity PCAF GCN5 Off-target HAT

Cellular Efficacy: Lys-CoA-Tat vs. C646 in Cell Growth Assays

In cellular assays, the small molecule inhibitor C646 demonstrates a more potent effect on cell growth than Lys-CoA-Tat. While specific quantitative data for Lys-CoA-Tat is not provided in the cited source, the statement 'C646 has a more potent effect on cell growth than Lys-CoA-Tat does' [1] is derived from direct comparative experiments. This indicates that for cell growth inhibition studies, C646 is a more effective tool, whereas Lys-CoA-Tat may be preferred for applications where a milder cellular phenotype is desired or for targeting intracellular processes other than proliferation.

Cell Proliferation Cellular Activity C646 Cancer

Lys-CoA-Tat Enables Cell-Based Studies Inaccessible to Lys-CoA

Lys-CoA is a potent and selective p300 HAT inhibitor (IC50 = 50-500 nM) but is limited by its poor cellular permeability due to its multiply charged phosphates, restricting its use to in vitro biochemical assays [1]. Lys-CoA-Tat, by conjugating Lys-CoA to the HIV-1 Tat peptide transduction domain, gains cell permeability, enabling its use in live-cell and in vivo applications [2]. This represents a critical functional differentiation for researchers requiring intracellular target engagement.

Cell Permeability In Vivo Tat Peptide Prodrug

Optimal Research Application Scenarios for Lys-CoA-Tat (CAS 872702-36-8)


Dissecting p300/CBP-Specific Functions in Cellular Signaling

Researchers aiming to specifically inhibit p300/CBP HAT activity within live cells, while minimizing off-target effects on PCAF or GCN5, should select Lys-CoA-Tat. Its cellular permeability (derived from the Tat peptide) and 9-fold selectivity for p300 over PCAF and GCN5 [1] make it the appropriate tool for studying p300-specific transcriptional programs without confounding inhibition of other HAT family members. This is particularly critical in studies of signal transduction where p300 and PCAF have distinct and sometimes opposing roles [2].

In Vivo Neurobiology and Behavioral Studies Requiring Local Infusion

For studies involving direct infusion into specific brain regions, such as the infralimbic prefrontal cortex (ILPFC), Lys-CoA-Tat is a proven tool. It has been successfully used to enhance fear extinction memory and facilitate long-term potentiation (LTP) in mouse models [1]. Its use in this context is validated and demonstrates target engagement in a complex in vivo system, a scenario where Lys-CoA would be ineffective due to poor tissue penetration [2].

Comparative Studies Requiring a Mild Cellular Phenotype

When experimental designs require a p300/CBP inhibitor that does not drastically suppress cell proliferation, Lys-CoA-Tat is the preferred choice over C646. Evidence shows that C646 has a more potent effect on cell growth [1], which could confound results in long-term cell culture or differentiation assays. Lys-CoA-Tat allows for the study of p300/CBP function with a reduced impact on overall cell viability and growth.

Preclinical Studies Evaluating p300 Inhibition in Cancer Models

Lys-CoA-Tat serves as a valuable chemical probe for in vitro and in vivo studies investigating the role of p300/CBP in cancer biology. While newer inhibitors like A-485 offer higher potency and drug-like properties [1], Lys-CoA-Tat remains a relevant comparator for assessing the effects of bisubstrate inhibition in cellular and xenograft models. Its use can help validate target engagement and mechanism-of-action studies for next-generation inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lys-CoA-Tat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.